N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide
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Overview
Description
N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide typically involves multiple steps, starting with the formation of the triazoloquinoline core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide may be studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: In the field of medicine, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in drug design and development, particularly in targeting specific diseases.
Industry: In industry, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazoloquinoline core and are known for their antiviral and antimicrobial activities.
Pyrimidoquinoxaline derivatives: These compounds are isosteres of triazoloquinolines and also exhibit biological activities.
Uniqueness: N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide stands out due to its specific structural features, such as the presence of the cyclopropyl group and the sulfanyl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(15-8-5-6-8)10-7-12-16-17-14(20)18(12)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUTRGIZUEQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=NNC(=S)N3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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